2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)-
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Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)- is a complex organic compound with a unique structure that includes an indole core, a dimethylamino group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)- typically involves multi-step organic reactions. One common method includes the condensation of indole-2-one with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions to introduce the dimethylamino group. The hydroxy group can be introduced through subsequent hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the dimethylamino group or to convert the hydroxy group into a hydrogen atom.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups replacing the dimethylamino or hydroxy groups.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: Another indole derivative with different substituents.
Indole-3-carbinol: A naturally occurring compound with similar indole structure but different functional groups.
5-Hydroxyindoleacetic acid: A metabolite of serotonin with a hydroxy group on the indole ring.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-hydroxy-, (Z)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
159212-41-6 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-5-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)6-9-8-5-7(14)3-4-10(8)12-11(9)15/h3-6,14H,1-2H3,(H,12,15)/b9-6- |
InChI Key |
UGBXGEPGAPVHGY-TWGQIWQCSA-N |
Isomeric SMILES |
CN(C)/C=C\1/C2=C(C=CC(=C2)O)NC1=O |
Canonical SMILES |
CN(C)C=C1C2=C(C=CC(=C2)O)NC1=O |
Origin of Product |
United States |
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